molecular formula C14H20O2 B13325074 1-((p-Tolyloxy)methyl)cyclohexan-1-ol

1-((p-Tolyloxy)methyl)cyclohexan-1-ol

Cat. No.: B13325074
M. Wt: 220.31 g/mol
InChI Key: NIHSHVMEBMOBTH-UHFFFAOYSA-N
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Description

1-((p-Tolyloxy)methyl)cyclohexan-1-ol is an organic compound with the molecular formula C14H20O2 It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a p-tolyloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((p-Tolyloxy)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanol with p-tolylmethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Reactants: Cyclohexanol and p-tolylmethanol

    Catalyst: Acidic ion-exchange resins

    Temperature: 70-90°C

    Pressure: Atmospheric or slightly elevated

Chemical Reactions Analysis

Types of Reactions

1-((p-Tolyloxy)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The p-tolyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Cyclohexanone or p-tolylmethanone.

    Reduction: Cyclohexane derivative.

    Substitution: Various substituted cyclohexanol derivatives.

Scientific Research Applications

1-((p-Tolyloxy)methyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((p-Tolyloxy)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through:

    Binding to active sites: Inhibiting or activating enzyme activity.

    Altering membrane permeability: Affecting cellular transport processes.

    Modulating signal transduction pathways: Influencing cellular responses to external stimuli.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simple alcohol with a hydroxyl group attached to a cyclohexane ring.

    p-Tolylmethanol: An alcohol with a p-tolyl group attached to a methanol molecule.

    Cyclohexanone: A ketone derived from the oxidation of cyclohexanol.

Uniqueness

1-((p-Tolyloxy)methyl)cyclohexan-1-ol is unique due to the presence of both a cyclohexanol and a p-tolyloxy group in its structure. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-[(4-methylphenoxy)methyl]cyclohexan-1-ol

InChI

InChI=1S/C14H20O2/c1-12-5-7-13(8-6-12)16-11-14(15)9-3-2-4-10-14/h5-8,15H,2-4,9-11H2,1H3

InChI Key

NIHSHVMEBMOBTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2(CCCCC2)O

Origin of Product

United States

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